Triarylsulfonium hexafluoroantimonate S&

Description

Systematic Nomenclature and CAS Registry Analysis

The systematic nomenclature of triarylsulfonium hexafluoroantimonate salts follows established International Union of Pure and Applied Chemistry conventions for organosulfur compounds. The primary compound under investigation is registered under Chemical Abstracts Service number 109037-75-4, officially designated as "Triarylsulfonium hexafluoroantimonate salts, mixed". This registry number encompasses a mixture of related compounds, reflecting the commercial preparation methods that typically yield multiple structural variants. The molecular formula is documented as C30H51F6SSb with a molecular weight of 679.54 grams per mole.

A closely related pure compound, triphenylsulfonium hexafluoroantimonate, carries the distinct CAS registry number 57840-38-7. This specific variant exhibits a different molecular composition with the formula C18H15F6SSb and a molecular weight of 499.13 grams per mole. The nomenclature distinction between "triarylsulfonium" and "triphenylsulfonium" reflects the structural diversity within this chemical family, where the former encompasses various aromatic substituents while the latter specifically refers to three phenyl groups attached to the central sulfur atom.

The International Union of Pure and Applied Chemistry name for the hexafluoroantimonate anion component is systematically expressed as "hexafluoroantimony(1-)", indicating the anionic nature of the antimony-fluoride complex. The complete systematic name for the mixed salts includes descriptors such as "diphenyl-(4-phenylsulfanylphenyl)sulfanium,[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)", which delineates the complex aromatic connectivity patterns present in these materials.

Alternative nomenclature systems and synonyms documented in chemical databases include "benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-)", reflecting the synthetic origin of these compounds through halogenation reactions. The registry analysis reveals that these compounds are commercially available in various formulations, most commonly as 50 weight percent solutions in propylene carbonate, which affects their handling characteristics and application parameters.

Molecular Architecture and Crystallographic Features

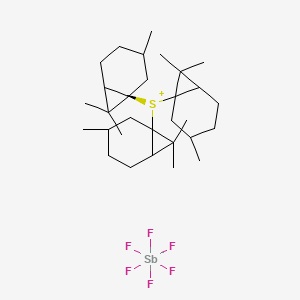

The molecular architecture of triarylsulfonium hexafluoroantimonate salts exhibits distinctive structural characteristics that have been elucidated through comprehensive crystallographic investigations. The cationic component features a central sulfur atom in a trigonal pyramidal geometry, bonded to three aromatic rings. Crystallographic analysis of related triphenylsulfonium compounds reveals sulfur-carbon bond lengths ranging from 1.775 to 1.796 angstroms, with carbon-sulfur-carbon bond angles consistently falling between 100.78 and 106.8 degrees.

The anionic hexafluoroantimonate component adopts an octahedral coordination geometry around the central antimony atom. The antimony-fluorine bond lengths in the SbF6- anion are uniform, reflecting the high symmetry of this species. The Lewis structure analysis indicates that the antimony atom carries a formal charge of -1, while each fluorine atom maintains neutrality through appropriate electron distribution. This geometric arrangement contributes to the stability and reactivity characteristics of the complete salt structure.

Crystallographic studies of analogous compounds demonstrate systematic variations in metal-halide bond lengths that correlate with ionic radii trends. Comparative analysis shows that zinc-chloride, cadmium-chloride, and mercury-chloride bond lengths increase progressively from 2.2615 to 2.5333 angstroms, reflecting the expanding ionic radii from zinc to mercury. These structural parameters provide insight into the coordination behavior and electronic properties of similar hexafluoroantimonate systems.

The supramolecular packing arrangements in crystalline triarylsulfonium hexafluoroantimonate salts are dominated by hydrogen-based intermolecular contacts. Hirshfeld surface analyses reveal that hydrogen-hydrogen contacts account for approximately 38.9 percent of the cationic surface interactions, while fluorine-hydrogen contacts contribute 29.4 percent. These interaction patterns organize the ionic components into chain-like or ribbon-like arrangements that influence the bulk material properties and thermal behavior.

The SMILES notation for the mixed triarylsulfonium hexafluoroantimonate salts is documented as "FSb-(F)(F)(F)F.FSb-(F)(F)(F)F.FSb-(F)(F)(F)F.S(c1ccccc1)c2ccc(cc2)S+c4ccccc4.S(c5ccc(cc5)S+c7ccccc7)c8ccc(cc8)S+c%10ccccc%10", providing a comprehensive description of the complex connectivity patterns within these materials.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, X-ray Photoelectron Spectroscopy)

Nuclear magnetic resonance spectroscopic characterization of triarylsulfonium hexafluoroantimonate salts provides detailed insights into their molecular structure and dynamic behavior. Proton nuclear magnetic resonance analysis conducted in deuterated chloroform reveals characteristic aromatic resonances in the chemical shift range of 7.26 to 7.31 parts per million. The aromatic proton signals exhibit complex multiplicity patterns reflecting the various substitution environments present in the mixed salt formulations.

The nuclear magnetic resonance spectroscopic investigation of polymerization processes initiated by these compounds demonstrates their effectiveness as photoactivated catalysts. Time-resolved proton nuclear magnetic resonance monitoring shows progressive consumption of monomer signals, with complete conversion achieved under appropriate irradiation conditions. The spectroscopic evidence confirms the generation of catalytically active species upon ultraviolet exposure, supporting the proposed photolytic mechanism for acid generation.

Fourier transform infrared spectroscopic characterization reveals distinctive vibrational modes associated with both the cationic and anionic components. The aromatic carbon-hydrogen stretching vibrations appear in the 3021 to 3098 wavenumber region, while aromatic carbon-carbon stretching modes are observed at 1443 to 1475 wavenumbers. The sulfur-carbon stretching vibrations, characteristic of the sulfonium center, contribute to the spectral complexity in the 1000 to 1200 wavenumber range.

The hexafluoroantimonate anion exhibits characteristic antimony-fluorine stretching modes that provide diagnostic information about the anionic structure. These vibrational bands appear at lower frequencies compared to other hexafluorometallate anions, reflecting the heavier mass of antimony relative to phosphorus or boron analogs. The infrared spectroscopic data confirm the integrity of the hexafluoroantimonate structure in the crystalline salts and solution formulations.

Nuclear magnetic resonance chemical shift analysis indicates that the propylene carbonate solvent used in commercial formulations does not significantly interact with the ionic components. The solvent signals remain distinct from the salt resonances, suggesting minimal coordination or association between the carbonate molecules and the triarylsulfonium cations. This spectroscopic evidence supports the stability of the dissolved ionic species and their availability for photochemical activation.

Thermal Behavior and Phase Transition Analysis

The thermal behavior of triarylsulfonium hexafluoroantimonate salts exhibits characteristic patterns that reflect their ionic nature and structural complexity. Differential scanning calorimetry investigations reveal melting point temperatures ranging from 176.0 to 180.0 degrees Celsius for the pure triphenylsulfonium hexafluoroantimonate compound. The mixed salt formulations display broader thermal transitions due to the presence of multiple structural variants with slightly different thermal stabilities.

Thermogravimetric analysis demonstrates the thermal decomposition characteristics of these compounds under controlled heating conditions. The decomposition process involves multiple stages, beginning with the loss of volatile components and progressing to the breakdown of the organic cationic structures. The hexafluoroantimonate anion exhibits higher thermal stability compared to the organic components, reflecting the strength of the antimony-fluorine bonds.

The phase transition behavior of triarylsulfonium hexafluoroantimonate salts in solution systems reveals temperature-dependent solubility characteristics. The compounds maintain stability at ambient temperatures when dissolved in propylene carbonate, with no observable phase separation or precipitation occurring under normal storage conditions. The thermal stability of these solutions extends to temperatures exceeding 220 degrees Celsius, as indicated by the reported boiling point data.

Crystallization studies demonstrate that the thermal behavior is influenced by the specific aromatic substituents present in the triarylsulfonium cations. Different structural variants exhibit varying degrees of thermal stability, with more highly substituted aromatic systems generally showing enhanced thermal resistance. The thermal decomposition products include various aromatic compounds and antimony-containing species, as evidenced by mass spectrometric analysis of heated samples.

The thermal activation characteristics of triarylsulfonium hexafluoroantimonate salts are particularly relevant to their photochemical applications. Upon exposure to elevated temperatures in combination with electromagnetic radiation, these compounds undergo photolytic decomposition to generate catalytically active acid species. The thermal component of this activation process contributes to the overall efficiency of polymerization initiation and determines the operating temperature ranges for practical applications.

Properties

IUPAC Name |

hexafluoroantimony(1-);[(1R)-3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl]-bis(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6/t19?,20?,21?,22?,23?,24?,28-,29?,30?,31?;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYXUSLCQRDSMB-KRBQFHQASA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2[C@](C1)(C2(C)C)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51F6SSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109037-75-4 | |

| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aromatic sulfonium hexafluoro antimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triarylsulfonium hexafluoroantimonate can be synthesized using diaryliodonium salts as the arylating reagent and copper as a catalyst. The reaction involves the formation of triarylsulfonium salts bearing benzoyl or benzoheterocyclic moieties . The process typically requires controlled conditions to ensure the proper formation of the sulfonium salt.

Industrial Production Methods

In industrial settings, triarylsulfonium hexafluoroantimonate is often produced in large quantities using optimized synthetic routes that ensure high yield and purity. The compound is usually mixed with propylene carbonate to form a stable solution that can be easily handled and applied in various applications .

Chemical Reactions Analysis

Types of Reactions

Triarylsulfonium hexafluoroantimonate primarily undergoes photoinitiated cationic polymerization reactions. Upon exposure to ultraviolet light, it generates a strong acid that initiates the polymerization of cyclic ethers such as epoxides and oxetanes .

Common Reagents and Conditions

The photoinitiation process typically involves the use of ultraviolet light sources, such as mercury arc lamps, to activate the triarylsulfonium hexafluoroantimonate. The presence of cyclic ethers like epoxides and oxetanes is essential for the polymerization process .

Major Products Formed

The major products formed from the photoinitiated polymerization reactions include various polymeric materials, such as epoxy resins and poly(δ-valerolactone)-b-poly(L-lactide)-b-poly(δ-valerolactone) copolymers .

Scientific Research Applications

Cationic Photoinitiators in Polymerization

Overview : Triarylsulfonium hexafluoroantimonate serves as a highly effective cationic photoinitiator for UV-curable systems. When exposed to UV light, it generates strong Brønsted acids that initiate cationic polymerization processes.

Case Studies :

- Graft Modification of Biodegradable Polymers : In a study involving poly(3-hydroxybutyrate-co-3-hydroxyvalerate), triarylsulfonium hexafluoroantimonate was used to photograft 2-hydroxyethylmethacrylate onto the polymer surface under UV irradiation, enhancing its properties for biomedical applications .

- Cationic UV-Curing of Epoxidized Resins : Research demonstrated that this compound effectively catalyzes the curing of biobased resins, contributing to sustainable polymer chemistry practices .

Thermal Frontal Polymerization

Overview : The compound has been explored in dual-cure systems where it acts as a photoinitiator that triggers thermal frontal polymerization in composite materials.

Data Table: Thermal Properties and Polymerization Rates

| Parameter | Value |

|---|---|

| Maximum Front Velocity | 12.9 cm/min |

| Concentration of Carbon Filler | Up to 50 wt% |

| Final Conversion Rate | 63% |

| Light Intensity | 250 mW/cm² at 365 nm |

Case Studies :

- Composite Materials : A dual-cure approach using triarylsulfonium hexafluoroantimonate allowed for the effective curing of thick carbon composite materials. The photopolymerization initiated at the surface propagated through the material, enabling efficient curing without additional thermal processing .

Photocurable Coatings

Overview : Triarylsulfonium hexafluoroantimonate is integral in the formulation of photocurable epoxy-acrylate coatings, which exhibit enhanced mechanical and chemical properties.

Case Studies :

- Hybrid Polymer Networks : Research indicated that using triarylsulfonium salts in epoxy-acrylate systems leads to improved crosslinking efficiency and mechanical strength, making them suitable for high-performance coatings .

Applications in Advanced Manufacturing

Overview : The compound's unique properties make it suitable for advanced manufacturing techniques such as 3D printing and rapid prototyping.

Case Studies :

Mechanism of Action

The mechanism of action of triarylsulfonium hexafluoroantimonate involves the generation of a strong acid upon exposure to ultraviolet light. This acid acts as a catalyst for the cationic polymerization of cyclic ethers. The process begins with the absorption of ultraviolet light by the triarylsulfonium salt, leading to the formation of a reactive cationic species that initiates the polymerization reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triarylsulfonium Hexafluorophosphate

Triarylsulfonium hexafluorophosphate (PF₆⁻ salt) shares structural similarities but differs in anion stability and reactivity. In electron-beam-induced polymerization of diepoxidized cardanols, hexafluoroantimonate achieved 60% epoxy conversion and a Tg of −2.9°C, comparable to hexafluorophosphate (55–60% conversion) . However, the SbF₆⁻ anion offers superior thermal stability, making it preferable for high-temperature applications like SU-8 carbonization into glassy carbon .

Diphenyliodonium Salts

Iodonium salts (e.g., diphenyliodonium hexafluorophosphate) are alternative cationic photoinitiators. While iodonium salts exhibit faster initiation rates, they are less stable under prolonged UV exposure. Triarylsulfonium hexafluoroantimonate demonstrates higher storage stability in formulated resins and lower volatility, reducing hazardous emissions during curing .

Thermal Initiators (Yb(OTf)₃)

In copolymerization of DGEBA and lactones, triarylsulfonium hexafluoroantimonate reduced post-gelation shrinkage to 0.91 vol.% , outperforming thermal initiators like Yb(OTf)₃, which require elevated temperatures (180°C) and yield higher shrinkage .

Performance in Epoxy Conversion

The table below summarizes epoxy conversion rates and Tg values for triarylsulfonium hexafluoroantimonate versus similar photoinitiators:

Application-Specific Advantages

- SU-8 Photoresist: Hexafluoroantimonate’s compatibility with cyclopentanone solvents and high photoacid yield makes it irreplaceable in SU-8, unlike alternative PAGs that compromise resolution .

- Biobased Resins : Achieves 85% conversion in EVOs, outperforming thermal curing (24 hours at 180°C) and enabling room-temperature processing .

- Hybrid Systems : Enables dual UV/thermal curing in epoxy-acrylate networks, producing materials with tunable mechanical properties unattainable with single-mode initiators .

Biological Activity

Triarylsulfonium hexafluoroantimonate (TAS) is a compound that has garnered attention for its role as a cationic photoinitiator in various polymerization processes. This article examines the biological activity of TAS, focusing on its applications in photopolymerization, its effectiveness as a catalyst, and its implications in biomedical fields.

Overview of Triarylsulfonium Hexafluoroantimonate

Triarylsulfonium hexafluoroantimonate is characterized by its ability to generate acids upon exposure to UV light, which initiates cationic polymerization. The chemical structure typically includes triarylsulfonium ions paired with hexafluoroantimonate anions, contributing to its unique properties as a photoinitiator in resin formulations.

Upon UV irradiation, TAS undergoes photodecomposition, resulting in the formation of strong Lewis acids. This process is crucial for initiating polymerization reactions, particularly in the synthesis of epoxy resins and other thermosetting materials. The mechanism can be summarized as follows:

- Photolysis : Exposure to UV light leads to the cleavage of the sulfonium bond.

- Acid Generation : The resultant species generates protons that catalyze the polymerization of epoxides or other monomers.

- Polymer Formation : This acid-catalyzed reaction leads to the cross-linking and hardening of the material.

1. Photoinitiation in Biomedical Applications

TAS has been extensively studied for its potential use in biomedical applications, particularly in tissue engineering and dental materials. Its ability to cure rapidly under UV light makes it suitable for creating biocompatible materials that can be used in various medical devices.

- Case Study 1 : A study demonstrated that TAS effectively initiated the polymerization of epoxidized vegetable oils, resulting in films with high conversion rates and favorable mechanical properties . This highlights its utility in developing bio-based materials for medical applications.

2. Cytotoxicity and Biocompatibility

The biocompatibility of materials cured with TAS is essential for their application in medical devices. Research indicates that while TAS itself may exhibit some cytotoxic effects when unreacted, the final polymerized products show significantly reduced toxicity.

- Case Study 2 : In a comparative study on cytotoxicity, materials cured with TAS were found to be non-cytotoxic when tested against human fibroblast cells . This suggests that while the initiator may pose risks prior to polymerization, the end products are safe for biological use.

Comparative Data on Polymerization Efficacy

The following table summarizes key findings related to the efficacy of TAS compared to other photoinitiators:

| Photoinitiator | Curing Speed | Conversion Rate (%) | Cytotoxicity |

|---|---|---|---|

| Triarylsulfonium Hexafluoroantimonate | High | 64-72 | Low |

| Diaryliodonium Salt | Moderate | 50-60 | Moderate |

| Benzoin Methyl Ether | Low | 30-40 | High |

Q & A

Q. What is the mechanistic role of triarylsulfonium hexafluoroantimonate in UV-induced cationic polymerization?

Triarylsulfonium hexafluoroantimonate acts as a cationic photoinitiator, generating strong Brønsted acids (e.g., hexafluoroantimonic acid) upon UV exposure (210–350 nm). These acids protonate epoxy or oxetane monomers, initiating ring-opening polymerization and subsequent crosslinking. The process involves UV-triggered cleavage of the sulfonium salt, releasing reactive cations that propagate chain reactions, as observed in SU-8 photoresist curing . Key steps include:

- UV excitation : Formation of acid species via photolysis.

- Chain initiation : Protonation of epoxy groups.

- Crosslinking : Formation of a 3D network through epoxy homopolymerization.

Q. What are standard methods to characterize the efficiency of triarylsulfonium hexafluoroantimonate in UV-curing systems?

Researchers commonly employ:

- Photo-DSC : Measures heat flow during UV exposure to quantify curing kinetics and photosensitivity .

- FTIR spectroscopy : Tracks epoxy conversion by monitoring the disappearance of epoxy ring absorption peaks (~915 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability of cured networks .

- Dynamic Mechanical Analysis (DMTA) : Assesses glass transition temperature (Tg) and crosslink density .

Q. What safety precautions are critical when handling triarylsulfonium hexafluoroantimonate?

The compound is classified as:

- Acute Toxicity (Oral/Inhalation) : Category 4 (H302 + H332).

- Eye Irritant : Category 2 (H319).

- Aquatic Hazard : Chronic Category 2 (H411).

Recommended precautions include using gloves, eye protection, and fume hoods. Avoid skin contact and ensure proper waste disposal due to antimony content .

Advanced Research Questions

Q. How does the concentration of triarylsulfonium hexafluoroantimonate influence epoxy conversion and material properties?

- Low concentrations (1–2 wt%) : Achieve moderate epoxy conversion (55–60%) with lower crosslink density, suitable for flexible coatings .

- Higher concentrations (3–5 wt%) : Increase conversion (64–72%) and Tg (25–53°C) but may introduce brittleness due to excessive crosslinking .

- Trade-offs : Excess initiator can cause side reactions (e.g., chain termination) or reduce shelf stability. Optimization requires balancing cure speed, mechanical properties, and application requirements .

Q. How can researchers mitigate toxicity concerns of triarylsulfonium hexafluoroantimonate in biocompatible applications?

- Post-curing leaching : Residual antimony species can be removed via solvent extraction or thermal annealing .

- Alternative initiators : Diphenyliodonium salts (lower toxicity) or metal-free alternatives may substitute in sensitive applications, albeit with trade-offs in cure efficiency .

- Surface modification : UV-grafting of biocompatible polymers (e.g., poly(ethylene glycol)) onto cured SU-8 reduces biofouling .

Q. What strategies resolve contradictions in reported epoxy conversion rates for biobased resins?

Discrepancies arise from variations in:

- Resin structure : Epoxidized cardanols vs. vegetable oils exhibit differing reactivity due to steric hindrance or epoxy equivalent weight .

- Curing conditions : Light intensity (225 mW/cm² vs. lower settings) and wavelength selectivity impact initiator efficiency .

- Analysis methods : FTIR vs. NMR quantification of epoxy groups can yield divergent results. Standardized protocols are recommended .

Q. How does triarylsulfonium hexafluoroantimonate enable dual-material 3D printing via orthogonal curing mechanisms?

In hybrid systems:

- Selective initiation : The initiator’s high reduction potential prevents radical-induced epoxy curing, allowing orthogonal polymerization of acrylates (via radical initiators) and epoxides (via UV-activated cations) .

- Applications : Fabrication of cytocompatible hydrogels with epoxy-based structural supports, as demonstrated in polyspectral tomographic volumetric printing .

Q. What advanced analytical techniques elucidate structure-property relationships in UV-cured networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.